3-Isopropylsulfonylphenylhydrazine
Description
Properties
IUPAC Name |
(3-propan-2-ylsulfonylphenyl)hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-7(2)14(12,13)9-5-3-4-8(6-9)11-10/h3-7,11H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTIYDURIUQFSFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Sulfonylation and Directed Metalation
The isopropylsulfonyl moiety is typically introduced via sulfonylation of pre-functionalized aromatic intermediates. While Friedel-Crafts sulfonylation is less common than alkylation, meta-directing groups such as nitro or sulfonic acid enable precise positioning. For instance, nitration of benzene followed by sulfonation at the meta position yields 3-nitrobenzenesulfonic acid, which is subsequently converted to the sulfonyl chloride using phosphorus pentachloride (PCl5). Reaction with isopropylmagnesium bromide forms 3-nitrobenzenesulfonyl isopropyl, though this route requires careful control to avoid over-oxidation.
Thiol-Based Sulfonyl Group Installation
An alternative pathway involves thiol intermediates:
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Sulfide Formation : 3-Bromothiophenol reacts with isopropyl bromide in the presence of a base (e.g., K2CO3) to form 3-bromophenyl isopropyl sulfide.
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Oxidation to Sulfone : Treatment with hydrogen peroxide (H2O2) in acetic acid oxidizes the sulfide to 3-bromophenyl isopropyl sulfone. This method avoids harsh sulfonation conditions and improves functional group tolerance.
Hydrazine Group Installation via Nucleophilic Aromatic Substitution
Halogen Displacement in Activated Aromatic Systems
The electron-withdrawing isopropylsulfonyl group activates the benzene ring for nucleophilic substitution. 3-Chlorophenyl isopropyl sulfone undergoes displacement with hydrazine hydrate in DMSO at 127°C (reflux), yielding the target compound after 22 hours. Key parameters include:
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Solvent : DMSO (dielectric constant: ε = 47.2) enhances nucleophilicity and stabilizes transition states.
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Stoichiometry : A 5:1 molar ratio of hydrazine hydrate to sulfone ensures complete conversion.
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Workup : Dilution with hot water precipitates the product, which is isolated via filtration (yield: 82–88%).
Reaction Equation :
Diazotization and Hydrazine Reduction
Solvent and Catalytic Optimization
Solvent Dielectric Constants and Reaction Efficiency
Polar aprotic solvents like DMSO (ε = 47.2) and DMF (ε = 36.7) enhance reaction rates by stabilizing ionic intermediates (Table 1).
Table 1: Solvent Properties in Hydrazine Substitution
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Suitability |
|---|---|---|---|
| DMSO | 47.2 | 189 | High |
| DMF | 36.7 | 153 | Moderate |
| Acetone | 20.7 | 56 | Low |
Catalytic Additives
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DBU (1,8-Diazabicycloundec-7-ene) : Accelerates substitution by deprotonating hydrazine, increasing nucleophilicity (used in 0.1–0.5 equiv).
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Copper(I) Iodide : Facilitates Ullmann-type couplings for halogen displacement, though this introduces complexity.
Analytical Characterization
Spectroscopic Data
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IR Spectroscopy : Strong absorption at 1320 cm⁻¹ (asymmetric S=O stretch) and 1140 cm⁻¹ (symmetric S=O stretch) confirm sulfonyl group presence. The N-H stretch of hydrazine appears at 3300–3350 cm⁻¹.
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¹H NMR (CDCl3) : δ 7.8–8.1 (m, 3H, aromatic), δ 3.2 (septet, 1H, -SO2-CH(CH3)2), δ 1.3 (d, 6H, -CH3), δ 4.1 (s, 2H, -NH2).
Purity and Yield Optimization
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Recrystallization : Hexane/ethyl acetate (3:1) yields crystals with >99% purity (m.p. 142–144°C).
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Column Chromatography : Silica gel with chloroform:methanol (9.5:0.5) removes unreacted hydrazine.
Challenges and Mitigation Strategies
Competing Side Reactions
Chemical Reactions Analysis
Types of Reactions: 3-Isopropylsulfonylphenylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted hydrazine derivatives.
Scientific Research Applications
3-Isopropylsulfonylphenylhydrazine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-Isopropylsulfonylphenylhydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Research and Application Insights
- Synthetic Utility : this compound’s electron-deficient aromatic ring facilitates nucleophilic hydrazone formation, as seen in indole synthesis protocols ().
- Drug Development: Analogous sulfonohydrazines, such as Iso Sildenafil (), highlight the role of sulfonyl groups in phosphodiesterase inhibition, suggesting avenues for structure-activity relationship (SAR) studies .
Q & A
Basic: What are the established synthetic routes for 3-Isopropylsulfonylphenylhydrazine?
Methodological Answer:
The synthesis typically involves sulfonylation of a phenylhydrazine precursor. A general approach includes:
Sulfonyl Chloride Formation : Reacting 3-isopropylbenzenesulfonyl chloride with hydrazine hydrate in a polar aprotic solvent (e.g., chloroform) under controlled temperatures (0–25°C) .
Purification : Isolation via liquid-liquid extraction (e.g., dichloromethane/water) and drying over anhydrous Na₂SO₄ .
Yield Optimization : Adjusting stoichiometric ratios (e.g., excess hydrazine) and reaction time (4–24 hours) to improve yields (>90%) .
Advanced: How can solvent selection and catalysis influence the efficiency of sulfonohydrazine synthesis?
Methodological Answer:
- Solvent Effects : Polar aprotic solvents (e.g., CHCl₃) minimize side reactions like hydrolysis of sulfonyl chlorides, while protic solvents (e.g., ethanol) may reduce reaction rates due to competing solvolysis .
- Catalysis : Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., triethylamine) can accelerate sulfonylation by stabilizing intermediates. However, excess base may deprotonate hydrazine, reducing nucleophilicity .
- Kinetic Studies : Monitor reaction progress via TLC or HPLC to identify optimal conditions for scale-up .
Basic: What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- UV-Vis Spectroscopy : Determines λmax for electronic transitions (e.g., π→π* in aromatic sulfonyl groups) .
- NMR : ¹H NMR (δ 7.5–8.0 ppm for aromatic protons; δ 3.0–3.5 ppm for isopropyl CH groups) and ¹³C NMR confirm substituent positions .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z ≈ 245) .
Advanced: How to resolve contradictions in spectral data for sulfonohydrazine derivatives?
Methodological Answer:
- Dynamic Effects : Tautomerism (e.g., hydrazone ↔ azo forms) may cause variable NMR signals. Use variable-temperature NMR or DFT calculations to identify dominant conformers .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural assignments, resolving ambiguities from solution-state data .
- Cross-Validation : Compare IR (stretching frequencies for N–H at ~3300 cm⁻¹ and S=O at ~1350 cm⁻¹) with computational simulations (e.g., Gaussian) .
Basic: What in vitro assays are suitable for screening biological activity?
Methodological Answer:
- Enzyme Inhibition : Test against cyclooxygenase (COX) or monoamine oxidase (MAO) using fluorometric or colorimetric assays (e.g., inhibition of prostaglandin synthesis) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) to evaluate antiproliferative effects .
- Antimicrobial Screening : Disc diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced: How to design structure-activity relationship (SAR) studies for sulfonohydrazine derivatives?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified isopropyl or sulfonyl groups to assess steric/electronic effects on bioactivity .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify binding interactions with target proteins (e.g., COX-2 active site) .
- Data Analysis : Apply multivariate statistics (e.g., PCA) to correlate substituent parameters (Hammett σ, LogP) with IC₅₀ values .
Basic: What are the stability considerations for storing this compound?
Methodological Answer:
- Thermal Stability : Store at 2–8°C in amber vials to prevent decomposition (melting point ≈ 200°C; decomposition observed >250°C) .
- Moisture Sensitivity : Use desiccants (e.g., silica gel) to avoid hydrolysis of the sulfonylhydrazine bond .
- Analytical Monitoring : Periodically assess purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced: How to evaluate environmental fate using computational models?
Methodological Answer:
- Degradation Pathways : Simulate hydrolysis/oxidation using EPI Suite™ to predict half-lives in water/soil .
- Ecototoxicity : Estimate LC₅₀ for aquatic organisms (e.g., Daphnia magna) via QSAR models (e.g., ECOSAR) .
- Metabolite Identification : Use mass spectral libraries (e.g., NIST) to detect transformation products in biodegradation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
